molecular formula C11H10ClN3O2 B1601311 Ethyl 5-chloro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate CAS No. 98475-61-7

Ethyl 5-chloro-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylate

Cat. No. B1601311
CAS RN: 98475-61-7
M. Wt: 251.67 g/mol
InChI Key: ZLCQCPKHUHXGSJ-UHFFFAOYSA-N
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Patent
US08389509B2

Procedure details

To a solution of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (200 mg, 0.861 mmol) and copper (II) chloride (116 mg, 0.861 mmol) in 1,2-dichloroethane (8 mL) was added tert-butyl nitrite (0.154 mL, 1.292 mmol). The reaction mixture was stirred at rt for 16 hrs. The reaction mixture was diluted with 30 mL of dichloromethane and was washed with 10 mL of 2M NH4OH solution, 10 mL of brine and dried over Na2SO4. Filtration and concentration yielded a crude product which was purified on silica gel column eluting with hexanes/EtOAc to afford ethyl 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.154 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
116 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14].N(OC(C)(C)C)=O.[Cl:25]CCCl>ClCCl.[Cu](Cl)Cl>[Cl:25][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[N:5]=[CH:4][C:3]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC1=C(C=NN1C1=NC=CC=C1)C(=O)OCC
Name
Quantity
0.154 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
8 mL
Type
reactant
Smiles
ClCCCl
Name
Quantity
116 mg
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with 10 mL of 2M NH4OH solution, 10 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
yielded a crude product which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel column
WASH
Type
WASH
Details
eluting with hexanes/EtOAc

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=NN1C1=NC=CC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.